![molecular formula C9H9N3O B1487073 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol CAS No. 870535-62-9](/img/structure/B1487073.png)
4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol
Overview
Description
“4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” is a chemical compound that contains a phenol group and a 1,2,4-triazole group. The empirical formula is C8H7N3O and the molecular weight is 161.16 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of its synthesis . The reactions typically involve the formation of the 1,2,4-triazole ring and the attachment of the phenol group.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure and the NMR data .Scientific Research Applications
Antimicrobial Activities
Various derivatives of 1,2,4-triazole, including those structurally related to 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant antibacterial and antifungal properties, effective against various gram-positive and gram-negative bacteria, as well as fungi. For example, derivatives synthesized in a study by Hussain, Sharma, and Amir (2008) displayed notable antimicrobial properties against Staphylococcus aureus, Escherichia coli, and Aspergillus niger (Hussain, Sharma, & Amir, 2008).
Enzyme Inhibition
Triazole derivatives, related to the chemical structure , have been studied for their inhibitory effects on various enzymes. A study by Yu et al. (2015) synthesized Schiff's base derivatives of triazoles and evaluated their effects on tyrosinase activity. These compounds showed potent inhibitory effects, suggesting potential applications in the development of antityrosinase agents (Yu et al., 2015).
Corrosion Inhibition
Triazole derivatives have been explored as corrosion inhibitors. For instance, Ansari, Quraishi, and Singh (2014) investigated the efficacy of Schiff’s bases derived from triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution. They found these compounds to be effective in reducing corrosion, indicating their potential application in materials science (Ansari, Quraishi, & Singh, 2014).
Catalytic Applications
Triazole compounds have been used to create catalysts for various chemical reactions. Saleem et al. (2013) explored half-sandwich Ruthenium(II) complexes of triazole-based ligands for catalytic oxidation and transfer hydrogenation. These complexes demonstrated efficient catalytic processes, highlighting their potential use in industrial chemistry (Saleem et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines
Mode of Action
It’s worth noting that similar 1,2,4-triazole derivatives have shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol might interact with its targets in a way that disrupts normal cell function and triggers programmed cell death.
Biochemical Pathways
Given the potential anticancer activity of similar 1,2,4-triazole derivatives , it’s plausible that this compound could affect pathways related to cell growth and survival
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been noted to improve pharmacokinetics, pharmacological, and toxicological properties
Result of Action
Similar 1,2,4-triazole derivatives have demonstrated cytotoxic effects against cancer cells, with some compounds showing very weak cytotoxic effects toward normal cells
Future Directions
The future directions for research on “4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” could involve further exploration of its synthesis, properties, and potential applications. For instance, the synthesis of novel 1,2,4-triazole derivatives has been reported as a promising direction for the development of more effective and potent anticancer agents .
properties
IUPAC Name |
4-(2-methyl-1,2,4-triazol-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-9(10-6-11-12)7-2-4-8(13)5-3-7/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJWXHNCFXFRGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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